![molecular formula C8H7N5O2 B1584899 2,4-Diamino-6-nitroquinazoline CAS No. 7154-34-9](/img/structure/B1584899.png)
2,4-Diamino-6-nitroquinazoline
Overview
Description
2,4-Diamino-6-nitroquinazoline is an organic compound that belongs to the class of organoheterocyclic compounds known as imidolactams . It is available in the form of orange-colored powder or lumps . The molecular formula of this compound is C8H7N5O2 .
Synthesis Analysis
The synthesis of 2,4-Diamino-6-nitroquinazoline involves several steps. One of the synthesis methods involves the use of guanidine hydrochloride and 2-chloro-5-nitrobenzonitrile in N,N-dimethylformamide at 140°C for 24 hours . The reaction yields a white solid compound in 71% yield .Molecular Structure Analysis
The molecular structure of 2,4-Diamino-6-nitroquinazoline is confirmed using various techniques such as single-crystal X-ray diffraction, elemental analysis, Fourier transform infrared spectrometry, ultraviolet–visible spectrophotometry, and nuclear magnetic resonance spectroscopy . The molecular weight of this compound is 205.17 .Physical And Chemical Properties Analysis
2,4-Diamino-6-nitroquinazoline is an orange-colored compound that comes in the form of powder or lumps . It has a molecular weight of 205.17 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Antileishmanial Drug Discovery
Quinazoline and its derivatives, including 2,4-Diamino-6-nitroquinazoline, have been identified as privileged heterocyclic scaffolds in antileishmanial drug discovery . Leishmaniasis is a parasitic disease caused by protozoa belonging to the genus Leishmania, and over one billion people are living in areas endemic to leishmaniasis and are at risk of infection . Many compounds with quinazoline scaffold were synthesized and reported to have promising antiparasitic and antileishmanial activities .
Folic Acid Analogs
One of the first publications on the therapeutic potential of quinazolines was the development of folic acid analogs in which the pteridine ring was replaced by quinazoline for acute leukemia treatment and immunosuppression . The research group synthesized 2,4,6-trisubstituted compounds that were prepared as analogs of the folic acid/pteridine ring . These compounds were reported as folate antagonists against parasitic diseases such as Chagas disease and malaria .
Antiparasitic Agent
2,4,6-triaminoquinazoline (TAQ), first identified by Davoll as an antiparasitic agent, functions as a folic acid analog . The antileishmanial potential of TAQ as a Leishmania major pteridine reductase inhibitor was reported by McLuskey et al .
Bioprocessing and Cell Culture
2,4-Diamino-6-nitroquinazoline is used in bioprocessing and cell culture applications . It is often used in research settings for these purposes .
Transfection and Cell and Gene Therapy
This compound is also used in transfection and cell and gene therapy applications . It plays a crucial role in these fields due to its unique chemical properties .
Safety and Hazards
Future Directions
Compounds containing a 2,4-diaminopyrimidine core, such as 2,4-Diamino-6-nitroquinazoline, have shown potential in the development of future anti-TB drugs. These compounds can be used as monotherapy or in combination with other anti-TB drugs or antibiotics . Additionally, 2,4-diamino-quinazoline, a selective inhibitor of Lef1, has been found to suppress the expression of Wnt/β-catenin target genes, resulting in the suppression of gastric cancer cell growth . This suggests potential future directions in cancer therapy.
Mechanism of Action
Target of Action
The primary target of the compound 2,4-Diamino-6-nitroquinazoline is the enzyme Dihydrofolate Reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, 2,4-Diamino-6-nitroquinazoline can disrupt DNA synthesis and cell division .
Mode of Action
2,4-Diamino-6-nitroquinazoline interacts with its target, DHFR, by binding to the active site of the enzyme . This binding reduces the maximum velocity (Vmax) of the enzyme’s activity without changing the Michaelis constant (Km), indicating a non-competitive inhibition . This interaction leads to a decrease in the enzyme’s activity, thereby inhibiting the synthesis of nucleotides and DNA .
Biochemical Pathways
The compound 2,4-Diamino-6-nitroquinazoline affects the folate pathway, specifically the conversion of 3-dehydroshikimate to shikimate, a key step in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in organisms. By inhibiting the shikimate dehydrogenase (SDH) enzyme, 2,4-Diamino-6-nitroquinazoline disrupts this pathway, leading to a decrease in the production of these essential amino acids .
Result of Action
The molecular effect of 2,4-Diamino-6-nitroquinazoline’s action is the inhibition of DHFR, leading to a disruption in the synthesis of nucleotides and DNA . On a cellular level, this can lead to the inhibition of cell division, making 2,4-Diamino-6-nitroquinazoline a potential antitumor agent .
properties
IUPAC Name |
6-nitroquinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H,(H4,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMJNZRTRWPJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291147 | |
Record name | 2,4-Diamino-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-nitroquinazoline | |
CAS RN |
7154-34-9 | |
Record name | MLS002693872 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diamino-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4-diamino-6-nitroquinazoline contribute to the development of dihydrofolate reductase (DHFR) inhibitors?
A1: 2,4-Diamino-6-nitroquinazoline serves as a crucial starting material for synthesizing more complex molecules that act as DHFR inhibitors. Specifically, it can be chemically modified to create 2,4-diaminoquinazoline derivatives. [, ] These derivatives have demonstrated potent inhibition against DHFR from various sources, including Toxoplasma gondii and Pneumocystis carinii. [, ]
Q2: What is the impact of structural modifications on the activity of 2,4-diaminoquinazoline-based DHFR inhibitors?
A2: Research shows that even small structural changes to the 2,4-diaminoquinazoline scaffold significantly impact the potency and selectivity of the resulting DHFR inhibitors. For example, in a study focusing on Pneumocystis carinii and Toxoplasma gondii DHFR, researchers observed that replacing the N9-methyl group of a 2,5-dimethoxybenzylamino-substituted quinazoline with an N9-ethyl group led to a significant increase in potency against both enzymes. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for enhanced efficacy and selectivity against specific DHFR targets.
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